[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid
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Overview
Description
[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a thiophene ring and a pyrazole ring, which are both heterocyclic structures
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Thiophenes
are a type of heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and a sulfur atom . Thiophene derivatives have been found to have a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . Biologically, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Chemistry
In chemistry, [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for further pharmaceutical development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .
Comparison with Similar Compounds
Similar Compounds
- [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- [5-methyl-3-(furan-3-yl)-1H-pyrazol-4-yl]acetic acid
- [5-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]acetic acid
Uniqueness
The uniqueness of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid lies in its specific combination of the thiophene and pyrazole rings. This structure imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and target specificity .
Properties
IUPAC Name |
2-(5-methyl-3-thiophen-3-yl-1H-pyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-8(4-9(13)14)10(12-11-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFEYKCKRKAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CSC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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